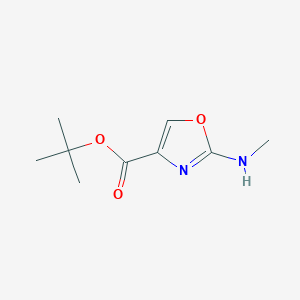
Tert-butyl 2-(methylamino)-1,3-oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(methylamino)-1,3-oxazole-4-carboxylate, also known as MBOC, is a chemical compound that has gained attention in the scientific community due to its potential as a useful tool in research. MBOC is a derivative of the amino acid proline and has been studied for its ability to inhibit the activity of enzymes that play a role in various biological processes.
Mechanism Of Action
Tert-butyl 2-(methylamino)-1,3-oxazole-4-carboxylate inhibits the activity of POP and DPP-IV by binding to the active site of these enzymes. This binding prevents the enzymes from breaking down their respective substrates, leading to an accumulation of neuropeptides and an increase in insulin secretion.
Biochemical and Physiological Effects
Studies have shown that Tert-butyl 2-(methylamino)-1,3-oxazole-4-carboxylate can increase insulin secretion and improve glucose tolerance in animal models of diabetes. Tert-butyl 2-(methylamino)-1,3-oxazole-4-carboxylate has also been shown to have neuroprotective effects, as it can prevent the degradation of neuropeptides that play a role in neuronal survival.
Advantages And Limitations For Lab Experiments
One advantage of using Tert-butyl 2-(methylamino)-1,3-oxazole-4-carboxylate in lab experiments is its specificity for POP and DPP-IV, which allows for targeted inhibition of these enzymes. However, Tert-butyl 2-(methylamino)-1,3-oxazole-4-carboxylate has low solubility in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for research on Tert-butyl 2-(methylamino)-1,3-oxazole-4-carboxylate. One area of interest is the development of more efficient synthesis methods for Tert-butyl 2-(methylamino)-1,3-oxazole-4-carboxylate, which could make it more accessible for use in research. Additionally, further studies are needed to fully understand the mechanism of action of Tert-butyl 2-(methylamino)-1,3-oxazole-4-carboxylate and its potential therapeutic applications in the treatment of neurological disorders and diabetes.
Synthesis Methods
The synthesis of Tert-butyl 2-(methylamino)-1,3-oxazole-4-carboxylate involves several steps, starting with the protection of the carboxylic acid group of proline. This is followed by the introduction of the oxazole ring and the methylamino group, and finally, the deprotection of the carboxylic acid group. The resulting compound is Tert-butyl 2-(methylamino)-1,3-oxazole-4-carboxylate, which can be purified through various methods such as column chromatography.
Scientific Research Applications
Tert-butyl 2-(methylamino)-1,3-oxazole-4-carboxylate has been studied for its ability to inhibit the activity of enzymes such as prolyl oligopeptidase (POP) and dipeptidyl peptidase IV (DPP-IV). POP is an enzyme that plays a role in the degradation of neuropeptides, while DPP-IV is involved in the regulation of glucose metabolism. Inhibition of these enzymes by Tert-butyl 2-(methylamino)-1,3-oxazole-4-carboxylate has been shown to have potential therapeutic applications in the treatment of neurological disorders and diabetes.
properties
IUPAC Name |
tert-butyl 2-(methylamino)-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,3)14-7(12)6-5-13-8(10-4)11-6/h5H,1-4H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCQXIJOZOQVLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=COC(=N1)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(methylamino)-1,3-oxazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

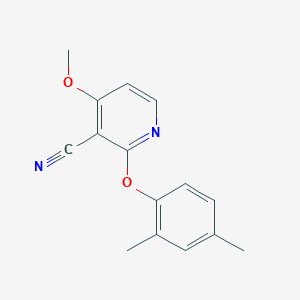

![N-(2,5-difluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2942654.png)

![N-[(2-Methoxy-5-methylphenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2942656.png)

![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2942660.png)
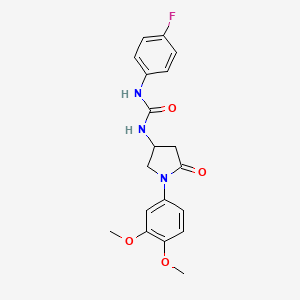
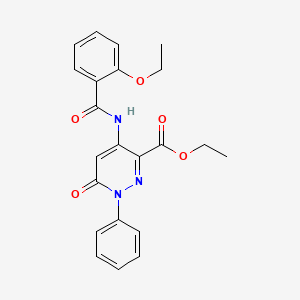
![2,5-dichloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2942666.png)
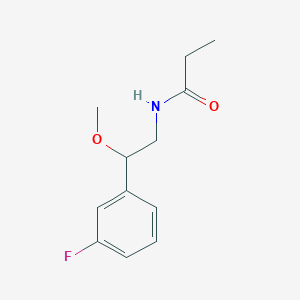
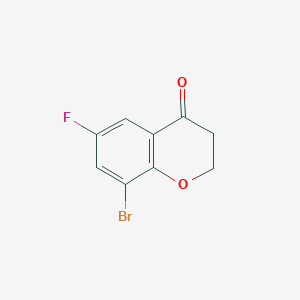
![methyl 2-(2,5-difluorophenyl)-2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]amino]propanoate](/img/structure/B2942672.png)